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Compound of Interest

Compound Name: CYP51-IN-9

Cat. No.: B1497923 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CYP51-IN-9 against a selection of well-

established CYP51 inhibitors. The data presented herein is intended to offer an objective

overview of their relative performance, supported by available experimental data and detailed

methodologies.

Introduction to CYP51 and its Inhibition
Sterol 14α-demethylase (CYP51) is a crucial enzyme in the sterol biosynthesis pathway in

fungi, protozoa, and mammals. In fungi, it is essential for the production of ergosterol, a vital

component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity,

leading to fungal cell death, making it a prime target for antifungal drug development. In

humans, the orthologous enzyme is involved in cholesterol biosynthesis. The azole class of

antifungals are prominent CYP51 inhibitors, though the search for novel scaffolds with

improved efficacy and reduced side effects is ongoing.

Performance Comparison of CYP51 Inhibitors
CYP51-IN-9, a novel triazole derivative, has been evaluated for its antifungal activity. This

section compares its performance, based on available data, with established CYP51 inhibitors

such as Fluconazole, Ketoconazole, Itraconazole, and Voriconazole. The primary metrics for

comparison are the half-maximal inhibitory concentration (IC50) against the CYP51 enzyme

and the minimum inhibitory concentration (MIC) against various fungal species.
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It is important to note that direct enzymatic inhibition data (IC50) for CYP51-IN-9 is not publicly

available. Therefore, a direct comparison of its potency at the enzyme level is not possible. The

table below presents the available Minimum Inhibitory Concentration (MIC80) values for

CYP51-IN-9, which reflect its cellular antifungal activity, alongside the IC50 values of other

inhibitors against purified CYP51 enzymes.

Inhibitor
Target
Organism/Enz
yme

IC50 (µM) MIC80 (µg/mL) Reference

CYP51-IN-9

(compound 1i)

Microsporum

gypseum
Not Available 0.0625 [1]

Candida albicans Not Available 0.0625 [1]

Fluconazole
Candida albicans

CYP51
0.31 - [2]

Candida albicans - 0.5 [2]

Ketoconazole
Candida albicans

CYP51
~0.025 - [3]

Human CYP51 0.026 - [3]

Itraconazole
Candida albicans

CYP51
0.039 - [4]

Human CYP51 >10 - [5]

Voriconazole
Candida albicans

CYP51
0.2 - [6]

Human CYP51 3.3 - [5]

Signaling Pathway and Experimental Workflow
To understand the context of CYP51 inhibition, it is crucial to visualize the ergosterol

biosynthesis pathway and the experimental workflow for evaluating inhibitors.
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Ergosterol Biosynthesis Pathway in Fungi
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The following diagram illustrates a typical workflow for screening and evaluating CYP51

inhibitors.
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Workflow for CYP51 Inhibitor Evaluation

Experimental Protocols
CYP51 Reconstitution Assay for IC50 Determination
This protocol describes a common method for determining the IC50 value of a compound

against purified CYP51 enzyme.[5][6][7][8]

Materials:

Purified recombinant CYP51 (e.g., from Candida albicans)

Purified recombinant NADPH-cytochrome P450 reductase (CPR)

Lanosterol (substrate)

Dilauroylphosphatidylcholine (DLPC)

2-Hydroxypropyl-β-cyclodextrin (HPCD)

Isocitrate dehydrogenase

Trisodium isocitrate

β-NADPH

Potassium phosphate buffer (pH 7.2)

MOPS buffer

MgCl2

NaCl

Dimethylformamide (DMF) for dissolving inhibitors

Ethyl acetate
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Methanol

HPLC system with a C18 column and a UV or mass spectrometer detector

Procedure:

Preparation of Reagents:

Prepare a stock solution of the test inhibitor in DMF.

Prepare a stock solution of lanosterol.

Prepare a reaction buffer containing potassium phosphate, MOPS, MgCl2, and NaCl.

Prepare a NADPH regenerating system containing isocitrate dehydrogenase and

trisodium isocitrate in the reaction buffer.

Enzyme Reconstitution:

In a microcentrifuge tube, combine the purified CYP51 enzyme and CPR in the desired

molar ratio (e.g., 1:2).

Add DLPC and HPCD to facilitate the reconstitution of the membrane-bound enzymes.

Incubate the mixture on ice for a specified period to allow for reconstitution.

Inhibition Assay:

To a series of reaction tubes, add the reconstituted enzyme mixture.

Add varying concentrations of the test inhibitor (dissolved in DMF) to the tubes. Include a

control with DMF only.

Add the lanosterol substrate to each tube.

Pre-incubate the mixture at 37°C for a short period (e.g., 10 minutes).

Reaction Initiation and Termination:
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Initiate the enzymatic reaction by adding the NADPH regenerating system and β-NADPH

to each tube.

Incubate the reactions at 37°C with shaking for a defined period (e.g., 10-60 minutes). The

incubation time should be within the linear range of the reaction.

Terminate the reaction by adding a quenching solution, such as a strong acid or by

extraction with ethyl acetate.

Product Analysis:

Extract the sterols from the reaction mixture using ethyl acetate.

Evaporate the organic solvent and resuspend the residue in methanol.

Analyze the samples by HPLC to separate the substrate (lanosterol) from the

demethylated product.

Quantify the amount of product formed by integrating the peak area from the

chromatogram.

Data Analysis:

Calculate the percentage of inhibition for each inhibitor concentration relative to the control

(no inhibitor).

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of

the enzyme activity, by fitting the data to a suitable dose-response curve.

Conclusion
The available data suggests that CYP51-IN-9 exhibits potent antifungal activity against

Microsporum gypseum and Candida albicans, with MIC80 values comparable to or better than

some established azole antifungals. However, a direct comparison of its enzymatic inhibitory

potency is hampered by the lack of publicly available IC50 data. Further studies are required to

elucidate its specific inhibitory activity against purified CYP51 enzymes from various species,
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including human CYP51, to fully assess its therapeutic potential and selectivity. The provided

experimental protocols offer a framework for conducting such comparative studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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